

# Lanicemine Versus Ketamine: A Comparative Analysis of Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Lanicemine |           |
| Cat. No.:            | B1674462   | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antidepressant properties of **lanicemine** and ketamine, supported by experimental data from clinical trials.

Both lanicemine (formerly AZD6765) and ketamine are N-methyl-D-aspartate (NMDA) receptor antagonists that have demonstrated rapid antidepressant effects, representing a significant departure from traditional monoaminergic antidepressants. Ketamine, a well-established anesthetic, has shown robust and rapid efficacy in treatment-resistant depression, but its clinical utility is hampered by psychotomimetic and dissociative side effects. Lanicemine was developed as a "low-trapping" NMDA receptor antagonist with the aim of retaining the antidepressant effects of ketamine while minimizing its adverse psychiatric effects. However, the development of lanicemine for depression was ultimately discontinued after it failed to meet primary endpoints in later-phase clinical trials.[1]

This guide synthesizes data from key clinical studies to compare the efficacy, side effect profiles, and underlying mechanisms of these two compounds.

### **Quantitative Comparison of Efficacy**

The following tables summarize the quantitative data from various clinical trials investigating the antidepressant effects of **lanicemine** and ketamine.



| Table 1:<br>Lanicemine<br>Clinical Trial<br>Data |                     |                                               |          |                                                                                                  |                                                                                                                                                                              |
|--------------------------------------------------|---------------------|-----------------------------------------------|----------|--------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study                                            | Dosage              | Frequency                                     | Duration | Primary<br>Outcome<br>Measure                                                                    | Key Findings                                                                                                                                                                 |
| Sanacora et<br>al. (Phase<br>IIb)[2][3][4][5]    | 50 mg or 100<br>mg  | 15<br>intravenous<br>infusions                | 12 weeks | Change in Montgomery- Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6 | Neither dose of lanicemine was superior to placebo in reducing depressive symptoms on the primary endpoint or any secondary measures. The drug was generally well-tolerated. |
| A Phase IIB Study (Study 9)[6][7]                | 100 mg or<br>150 mg | Three<br>intravenous<br>infusions per<br>week | 3 weeks  | Change in MADRS total score from randomizatio n to week 3                                        | Repeated administratio n of lanicemine provided sustained antidepressa nt efficacy without significant psychotomim etic effects. A numerical                                 |



|                                           |        |                                   |   |                           | difference in<br>favor of 100<br>mg<br>lanicemine<br>over placebo<br>was<br>observed. |
|-------------------------------------------|--------|-----------------------------------|---|---------------------------|---------------------------------------------------------------------------------------|
| Single-Dose<br>Exploratory<br>Trial[6][7] | 100 mg | Single<br>intravenous<br>infusion | - | Antidepressa<br>nt signal | Provided an antidepressa nt signal and was relatively well-tolerated.                 |



| Table 2:<br>Ketamine<br>Clinical Trial<br>Data |                             |                                     |          |                                        |                                                                                                                                                         |
|------------------------------------------------|-----------------------------|-------------------------------------|----------|----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study                                          | Dosage                      | Frequency                           | Duration | Primary<br>Outcome<br>Measure          | Key Findings                                                                                                                                            |
| Bio-K<br>Study[8]                              | Intravenous<br>infusions    | Three<br>infusions                  | 11 days  | Remission of severe depression         | 52% of participants achieved remission.                                                                                                                 |
| UNSW<br>Sydney<br>Trial[8][9]                  | Subcutaneou<br>s injections | Twice weekly                        | 1 month  | Remission of<br>clinical<br>depression | 20% of participants reported they no longer had clinical depression, compared to 2% in the placebo group. A third had symptoms improve by at least 50%. |
| KARMA-Dep<br>2 Study[10]                       | Intravenous<br>infusions    | Eight twice-<br>weekly<br>infusions |          | Change in<br>MADRS<br>score            | No meaningful advantage over an active placebo (midazolam). Remission rates were 44% in the                                                             |



|                                                      |                                                             |                                                    |         |                                             | ketamine<br>group and<br>30% in the<br>midazolam<br>group.                                                                                                              |
|------------------------------------------------------|-------------------------------------------------------------|----------------------------------------------------|---------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mass<br>General<br>Brigham<br>Study[11]              | Intravenous<br>(IV) vs.<br>Intranasal<br>(IN)<br>esketamine | Twice weekly<br>for 4-5 weeks<br>(8<br>treatments) | -       | Reduction in depression scores              | Both reduced depression severity. IV ketamine showed greater overall efficacy (49.22% reduction) and a faster response compared to IN esketamine (39.55% reduction).    |
| Efficacy<br>Study in<br>Severe<br>Depression[1<br>2] | 0.5 mg/kg                                                   | Six<br>intravenous<br>bolus doses                  | 2 weeks | Improvement<br>in depression<br>and anxiety | Significant improvement in depression and anxiety was observed after 2 weeks and sustained at 1 month. A rapid effect was seen within the first hour of the first dose. |



## Experimental Protocols Lanicemine Phase IIb Study (Sanacora et al.)

- Objective: To investigate the efficacy and safety of adjunctive **lanicemine** in patients with major depressive disorder (MDD) with a history of inadequate response to antidepressants. [2][3][5]
- Design: A randomized, parallel-arm, double-blind, placebo-controlled study conducted at 49 centers in four countries.[2][3][5]
- Participants: 302 patients aged 18-70 years with single-episode or recurrent MDD and a history of inadequate treatment response. Patients were required to be on a stable dose of an allowed antidepressant for at least four weeks prior to screening.[2][3][5]
- Intervention: Patients were randomized to receive 15 intravenous infusions of adjunctive lanicemine (50 mg or 100 mg) or saline placebo over a 12-week period.[2][3][5]
- Outcome Measures: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6. Secondary outcomes included changes in MADRS at week 12, response and remission rates, and changes on the Clinical Global Impression (CGI) scale, Quick Inventory of Depressive Symptomology Self-Report (QIDS-SR), and Sheehan Disability Scale (SDS).[2][3][5]

## Ketamine for Treatment-Resistant Depression (UNSW Sydney Trial)

- Objective: To evaluate the efficacy of a low-cost, generic form of ketamine for severe, treatment-resistant depression.[8][9]
- Design: A double-blind, placebo-controlled trial.[8]
- Participants: 179 individuals with treatment-resistant depression.
- Intervention: Participants received subcutaneous injections of either generic ketamine or a placebo twice a week for one month. They were monitored for approximately two hours after each injection.[8]



• Outcome Measures: Participants' mood was assessed at the end of the one-month treatment period and one month later.[8]

#### **Mechanism of Action and Signaling Pathways**

Both **lanicemine** and ketamine act as antagonists of the NMDA receptor, a key component of the glutamatergic system. However, their distinct pharmacological profiles lead to different clinical effects. Ketamine's antidepressant action is thought to be initiated by blocking NMDA receptors on GABAergic interneurons, leading to a surge in glutamate release. This glutamate surge then activates  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a cascade of downstream signaling events.

This cascade includes the activation of the mammalian target of rapamycin (mTOR) signaling pathway and the release of brain-derived neurotrophic factor (BDNF). These events ultimately lead to increased synaptogenesis and synaptic protein synthesis, which are believed to underlie the rapid antidepressant effects.

**Lanicemine** is characterized as a "low-trapping" NMDA receptor antagonist, meaning it dissociates from the receptor channel more rapidly than ketamine. This property is hypothesized to contribute to its reduced psychotomimetic side effects. While it engages the same primary target, the downstream signaling and overall clinical efficacy appear to be less robust than that of ketamine.





Simplified Signaling Pathway of Ketamine and Lanicemine

Click to download full resolution via product page

Caption: Simplified signaling pathway of ketamine and lanicemine.





#### **Experimental and Clinical Trial Workflow**

The design and execution of clinical trials for rapid-acting antidepressants like **lanicemine** and ketamine follow a structured workflow to ensure patient safety and data integrity. The diagram below illustrates a typical workflow for such a trial.



Click to download full resolution via product page

Caption: A typical workflow for an antidepressant clinical trial.

#### **Logical Relationship of Efficacy and Side Effects**

The differing pharmacological profiles of **lanicemine** and ketamine lead to a trade-off between antidepressant efficacy and adverse effects. Ketamine's potent and rapid antidepressant effects are accompanied by significant psychotomimetic and dissociative side effects. **Lanicemine**, with its lower trapping properties at the NMDA receptor, exhibits a more favorable side effect profile but at the cost of reduced and less consistent antidepressant efficacy. This relationship is a critical consideration in the development of novel glutamatergic modulators for depression.





Click to download full resolution via product page

Caption: Efficacy and side effect profiles of ketamine and lanicemine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ketamine, but Not the NMDAR Antagonist Lanicemine, Increases Prefrontal Global Connectivity in Depressed Patients [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Comparing the actions of lanicemine and ketamine in depression: key role of the anterior cingulate PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketamine, but Not the NMDAR Antagonist Lanicemine, Increases Prefrontal Global Connectivity in Depressed Patients PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. researchgate.net [researchgate.net]



- 7. Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketamine effective for treatment-resistant depression: clinical trial [unsw.edu.au]
- 9. Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Lanicemine Versus Ketamine: A Comparative Analysis
  of Antidepressant Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1674462#lanicemine-versus-ketamine-a-comparisonof-antidepressant-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com